![molecular formula C21H21AuClP+ B12345635 Gold, chloro[tris(4-methylphenyl)phosphine]-](/img/structure/B12345635.png)
Gold, chloro[tris(4-methylphenyl)phosphine]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gold, chloro[tris(4-methylphenyl)phosphine]- is a chemical compound with the molecular formula C21H20AuClP. It is also known as chloro[tri(p-tolyl)phosphine]gold(I). This compound is a gold complex where gold is coordinated with a chlorine atom and three 4-methylphenyl (p-tolyl) groups attached to a phosphine ligand. It is commonly used in various chemical reactions and research applications due to its unique properties.
Preparation Methods
Gold, chloro[tris(4-methylphenyl)phosphine]- can be synthesized through several methods. One common synthetic route involves the reaction of gold chloride (AuCl) with tris(4-methylphenyl)phosphine in an appropriate solvent. The reaction is typically carried out under inert conditions to prevent oxidation and other side reactions. The product is then purified through recrystallization or other suitable methods to obtain a high-purity compound .
Chemical Reactions Analysis
Gold, chloro[tris(4-methylphenyl)phosphine]- undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in ligand exchange reactions where the chlorine or phosphine ligands are replaced by other ligands.
Oxidation and Reduction Reactions: The gold center can undergo oxidation or reduction, leading to changes in its oxidation state and coordination environment.
Catalytic Reactions: This compound is often used as a catalyst in organic synthesis, particularly in reactions involving the formation of carbon-carbon and carbon-heteroatom bonds.
Common reagents and conditions used in these reactions include halide abstraction agents, reducing agents, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Gold, chloro[tris(4-methylphenyl)phosphine]- has a wide range of scientific research applications, including:
Biology: Research studies have explored its potential use in biological systems, particularly in the development of gold-based drugs and therapeutic agents.
Medicine: The compound’s unique properties make it a candidate for the development of new pharmaceuticals and diagnostic agents.
Mechanism of Action
The mechanism by which gold, chloro[tris(4-methylphenyl)phosphine]- exerts its effects involves the coordination of the gold center with various substrates. The gold atom can activate π-systems, facilitating nucleophilic addition reactions. The phosphine ligands play a crucial role in stabilizing the gold center and modulating its reactivity. Molecular targets and pathways involved in its action include the activation of carbon-carbon and carbon-heteroatom bonds, making it a versatile catalyst in organic synthesis .
Comparison with Similar Compounds
Gold, chloro[tris(4-methylphenyl)phosphine]- can be compared with other similar gold complexes, such as:
Chloro(triphenylphosphine)gold(I): This compound has triphenylphosphine ligands instead of 4-methylphenyl groups.
Chloro(triethylphosphine)gold(I): This compound has triethylphosphine ligands and is used in similar catalytic applications.
The uniqueness of gold, chloro[tris(4-methylphenyl)phosphine]- lies in its specific ligand environment, which can influence its catalytic properties and reactivity in various chemical reactions.
Properties
Molecular Formula |
C21H21AuClP+ |
|---|---|
Molecular Weight |
536.8 g/mol |
IUPAC Name |
chloro-tris(4-methylphenyl)phosphanium;gold |
InChI |
InChI=1S/C21H21ClP.Au/c1-16-4-10-19(11-5-16)23(22,20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21;/h4-15H,1-3H3;/q+1; |
InChI Key |
WWAKYVAMJKCJDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)[P+](C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)Cl.[Au] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


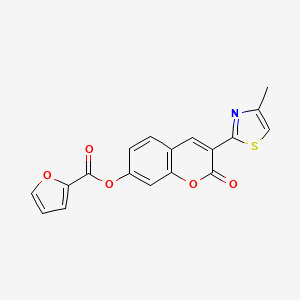
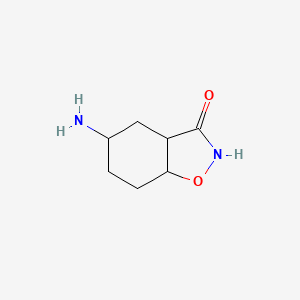
![3-phenyl-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione](/img/structure/B12345574.png)
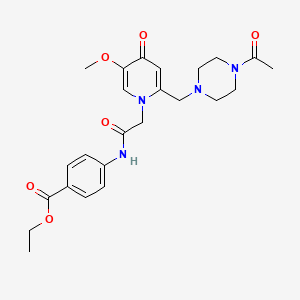
![3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-8-methyl-6-methylidenepyrido[2,3-d]pyrimidin-1-ium-2,4,7-trione](/img/structure/B12345590.png)
![2-amino-7aH-[1,3]thiazolo[4,5-b]pyridin-5-one](/img/structure/B12345598.png)
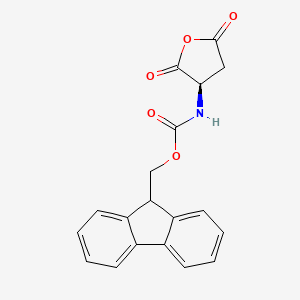
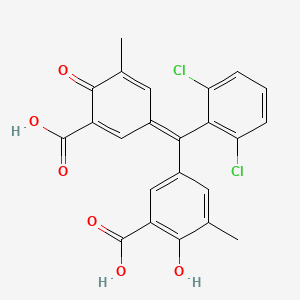
![11-[(2-Chloro-6-fluorophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12345612.png)
![N-[(2-hydroxy-1H-indol-3-yl)imino]-5-(4-methylphenyl)pyrazolidine-3-carboxamide](/img/structure/B12345614.png)
![4-Pyridinecarboxylic acid, 2-[[(2-thienylcarbonyl)amino]thioxomethyl]hydrazide](/img/structure/B12345625.png)
![4-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine](/img/structure/B12345633.png)

![5-(4-methoxyphenyl)-N-[(E)-(2-methoxyphenyl)methylideneamino]pyrazolidine-3-carboxamide](/img/structure/B12345638.png)
